N-(2,3-dimethylphenyl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O/c1-16-5-3-7-19(17(16)2)25-22(30)29-13-11-28(12-14-29)21-9-8-20(26-27-21)24-18-6-4-10-23-15-18/h3-10,15H,11-14H2,1-2H3,(H,24,26)(H,25,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSCUHMSJGSLSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CN=CC=C4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of oncology and pharmacotherapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula. It features a piperazine core substituted with a pyridazine moiety and a dimethylphenyl group, which are crucial for its biological activity. The structural formula is represented as follows:
N-(2,3-dimethylphenyl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide exhibits several mechanisms of action:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation.
- Receptor Modulation : It interacts with various receptors that regulate cellular signaling pathways, potentially leading to apoptosis in malignant cells.
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which could contribute to its therapeutic effects against oxidative stress-related diseases.
Anticancer Activity
Research indicates that this compound demonstrates significant anticancer properties. In vitro studies have shown that it effectively inhibits the growth of various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 10.2 | Cell cycle arrest |
| HeLa (Cervical) | 8.7 | Inhibition of proliferation |
These results highlight its potential as a chemotherapeutic agent, particularly in targeting resistant cancer types.
Anti-inflammatory Properties
In addition to its anticancer activity, the compound has shown promise in reducing inflammation. Studies have demonstrated its ability to lower pro-inflammatory cytokine levels in cell culture models, suggesting potential applications in treating inflammatory diseases.
Case Studies and Research Findings
- Case Study on MCF-7 Cells : A study evaluated the effects of N-(2,3-dimethylphenyl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers, reinforcing its potential as an anticancer agent .
- Synergistic Effects with Chemotherapy : Another investigation assessed the compound's efficacy when combined with traditional chemotherapeutics like doxorubicin. The combination resulted in enhanced cytotoxicity compared to either agent alone, suggesting a synergistic effect that could improve treatment outcomes in breast cancer .
Comparison with Similar Compounds
PKM-833 [(R)-N-(pyridazin-3-yl)-4-(7-(trifluoromethyl)chroman-4-yl)piperazine-1-carboxamide]
- Structural Differences : Replaces the 2,3-dimethylphenyl group with a chroman-4-yl ring bearing a trifluoromethyl substituent.
- Pharmacological Profile : A potent, selective fatty acid amide hydrolase (FAAH) inhibitor with high brain penetration. Demonstrated efficacy in inflammatory pain models in rats (ED₅₀ = 3.1 mg/kg, p.o.) and >1,000-fold selectivity over other serine hydrolases .
- Key Insight : The trifluoromethyl group enhances lipophilicity and metabolic stability, critical for central nervous system (CNS) targeting.
BG13856 [N-(2-methoxyphenyl)-4-{6-[(pyridin-4-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide]
- Structural Differences: Substitutes 2,3-dimethylphenyl with 2-methoxyphenyl and pyridin-3-ylamino with pyridin-4-ylamino.
- Molecular Properties : Molecular weight = 405.453 g/mol (vs. target compound’s estimated ~420–430 g/mol). The methoxy group may improve solubility but reduce membrane permeability compared to methyl groups .
- Implications : Positional isomerism (pyridin-4-yl vs. pyridin-3-yl) could alter binding affinity to kinase or receptor targets.
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide
- Structural Differences : Features a chloro-trifluoromethylpyridinyl group and a benzoxazin-6-yl substituent.
- Key Features: The electron-withdrawing trifluoromethyl and chloro groups may enhance electrophilic interactions in enzyme active sites. Benzoxazinone moieties are associated with anti-inflammatory or antimicrobial activity .
Antiproliferative 4-(Aryl)-N-(3-alkoxyfuro[2,3-b]pyrazin-2-yl)-piperazine-1-carboxamides
- Structural Differences : Incorporates a furopyrazin-2-yl group instead of pyridazin-3-yl.
- Activity : Demonstrated antiproliferative effects in cancer cell lines, likely via kinase inhibition. The alkoxy group on the furopyrazine ring modulates solubility and target engagement .
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Substituent Impact: Aromatic Rings: 2,3-Dimethylphenyl (target) vs. 2-methoxyphenyl (BG13856) highlights the trade-off between lipophilicity and solubility. Heterocycles: Pyridazine vs.
- Pharmacological Optimization: Trifluoromethyl groups (PKM-833) enhance CNS penetration and metabolic stability . Pyridin-3-ylamino vs. pyridin-4-ylamino (BG13856) may influence target selectivity due to spatial orientation differences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
